molecular formula C15H24N2O3 B13721981 (3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester

(3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester

Cat. No.: B13721981
M. Wt: 280.36 g/mol
InChI Key: VFXUDFYTNDCSFG-UHFFFAOYSA-N
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Description

(3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester is an organic compound with the molecular formula C13H20N2O3. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester typically involves the reaction of 3-amino-4-methoxybenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester is used in several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can participate in hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4-methylbenzyl)-ethylcarbamic acid tert-butyl ester
  • (3-Amino-4-ethoxybenzyl)-ethylcarbamic acid tert-butyl ester
  • (3-Amino-4-chlorobenzyl)-ethylcarbamic acid tert-butyl ester

Uniqueness

(3-Amino-4-methoxybenzyl)-ethylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the methoxy group enhances its solubility and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

tert-butyl N-[(3-amino-4-methoxyphenyl)methyl]-N-ethylcarbamate

InChI

InChI=1S/C15H24N2O3/c1-6-17(14(18)20-15(2,3)4)10-11-7-8-13(19-5)12(16)9-11/h7-9H,6,10,16H2,1-5H3

InChI Key

VFXUDFYTNDCSFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=C(C=C1)OC)N)C(=O)OC(C)(C)C

Origin of Product

United States

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